Ethyl dicyclohexylcarbamate

Boiling Point Distillation Thermal Processing

Ethyl dicyclohexylcarbamate (ethyl N,N‑dicyclohexylcarbamate) is a tertiary carbamate ester featuring two cyclohexyl substituents on the carbamate nitrogen and an ethyl ester moiety, with molecular formula C₁₅H₂₇NO₂ and molecular weight 253.38 g·mol⁻¹. It belongs to the N,N‑dialkylcarbamate class, which is exploited in pharmaceutical intermediates, protecting‑group chemistry, and corrosion inhibition due to the tunable steric and electronic properties conferred by the N‑alkyl substituents.

Molecular Formula C15H27NO2
Molecular Weight 253.38 g/mol
CAS No. 6286-16-4
Cat. No. B8736833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl dicyclohexylcarbamate
CAS6286-16-4
Molecular FormulaC15H27NO2
Molecular Weight253.38 g/mol
Structural Identifiers
SMILESCCOC(=O)N(C1CCCCC1)C2CCCCC2
InChIInChI=1S/C15H27NO2/c1-2-18-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3
InChIKeyRRIUDBQELAWJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl dicyclohexylcarbamate (CAS 6286-16-4) – Key Structural & Physicochemical Baseline for Procurement Evaluation


Ethyl dicyclohexylcarbamate (ethyl N,N‑dicyclohexylcarbamate) is a tertiary carbamate ester featuring two cyclohexyl substituents on the carbamate nitrogen and an ethyl ester moiety, with molecular formula C₁₅H₂₇NO₂ and molecular weight 253.38 g·mol⁻¹ . It belongs to the N,N‑dialkylcarbamate class, which is exploited in pharmaceutical intermediates, protecting‑group chemistry, and corrosion inhibition due to the tunable steric and electronic properties conferred by the N‑alkyl substituents [1]. Unlike primary or secondary carbamates, its fully substituted nitrogen imparts distinct volatility, thermal stability, and nucleophilic reactivity profiles that are critical for selecting the appropriate carbamate building block in multi‑step syntheses and formulation design .

Why Mono‑cyclohexyl or Methyl‑ester Carbamates Cannot Simply Replace Ethyl dicyclohexylcarbamate in Critical Applications


Simple replacement of ethyl dicyclohexylcarbamate with its closest mono‑cyclohexyl analog (ethyl N‑cyclohexylcarbamate, CAS 1541‑19‑1) or the methyl‑ester variant (methyl dicyclohexylcarbamate, CAS 6946‑78‑7) introduces measurable shifts in boiling point, vapor pressure, flash point, steric environment, and hydrogen‑bond donor count that directly impact distillation purity, volatile‑corrosion‑inhibitor (VCI) performance, amine‑protection strategy, and safe‑handling protocols . These differences are not marginal; they can alter reaction selectivity, thermal processing windows, and regulatory compliance in scaled‑up processes, making simple class‑based interchange technically and operationally unjustified without direct comparative verification.

Ethyl dicyclohexylcarbamate – Head‑to‑Head Quantitative Differentiation Against Closest Analogs


Boiling Point: Ethyl dicyclohexylcarbamate vs. Ethyl N‑cyclohexylcarbamate

Ethyl dicyclohexylcarbamate exhibits a boiling point of 346.8 °C at 760 mmHg , which is 79.3 °C higher than that of its mono‑cyclohexyl analog, ethyl N‑cyclohexylcarbamate (267.5 °C at 760 mmHg) . This difference arises from the greater molecular weight and enhanced van der Waals interactions imparted by the second cyclohexyl ring.

Boiling Point Distillation Thermal Processing

Vapor Pressure: Ethyl dicyclohexylcarbamate vs. Ethyl N‑cyclohexylcarbamate

At 25 °C, ethyl dicyclohexylcarbamate displays a vapor pressure of only 5.61 × 10⁻⁵ mmHg , approximately 145‑fold lower than the 0.00814 mmHg measured for ethyl N‑cyclohexylcarbamate . This pronounced reduction in volatility is a direct consequence of the second cyclohexyl group increasing molecular weight and polarizable surface area.

Vapor Pressure Volatility VCI

Hydrogen‑Bond Donor Count & Steric Shielding: Ethyl dicyclohexylcarbamate vs. Ethyl N‑cyclohexylcarbamate

Ethyl dicyclohexylcarbamate possesses zero hydrogen‑bond donor (HBD) atoms, whereas ethyl N‑cyclohexylcarbamate has one N‑H donor (HBD = 1) [1]. The absence of an acidic N‑H proton in the dicyclohexyl analog eliminates the potential for intermolecular hydrogen bonding that could interfere with strongly basic or nucleophilic reagents, while the twin cyclohexyl rings provide a bulkier steric shield around the carbamate carbonyl.

Hydrogen Bonding Protecting Group Steric Hindrance

Flash Point & Safe Handling: Ethyl dicyclohexylcarbamate vs. Ethyl N‑cyclohexylcarbamate and Methyl dicyclohexylcarbamate

Ethyl dicyclohexylcarbamate has a reported flash point of 163.6 °C , which is 48 °C higher than that of ethyl N‑cyclohexylcarbamate (115.6 °C) and 9.5 °C higher than that of methyl dicyclohexylcarbamate (154.1 °C) . The higher flash point places the ethyl dicyclohexyl compound in a more favorable flammability classification for storage, shipping, and plant‑scale handling.

Flash Point Safety Transport

Refractive Index for Identity & Purity Verification: Ethyl dicyclohexylcarbamate vs. Methyl dicyclohexylcarbamate

Ethyl dicyclohexylcarbamate shows a refractive index (n20/D) of 1.497 , distinct from the 1.499 reported for methyl dicyclohexylcarbamate and 1.464 for ethyl N‑cyclohexylcarbamate . The close similarity of the two dicyclohexyl esters underscores the utility of refractive index as a rapid, non‑destructive identity check when both compounds may be present in a synthetic workflow.

Refractive Index Quality Control Purity

Alkaline Hydrolysis Stability: Cyclohexyl‑substituted Carbamates vs. Aromatic Carbamates

Studies on alkaline hydrolysis of model carbamates show that stability increases in the order phenyl < benzyl < cyclohexyl, with cyclohexyl‑based carbamates exhibiting the highest resistance to hydrolytic degradation under basic conditions [1]. Ethyl dicyclohexylcarbamate, bearing two cyclohexyl groups directly attached to the carbamate nitrogen, is therefore predicted to have greater hydrolytic stability than related N‑aryl or N‑benzyl carbamates, although direct experimental rate constants for this specific compound are not yet published.

Hydrolysis Stability Carbamate E1cB

Ethyl dicyclohexylcarbamate – Research & Industrial Scenarios Where Quantitative Differentiation Drives Selection


High‑Temperature Amine Protection in Multi‑Step Pharmaceutical Synthesis

When a synthetic route requires an amine protecting group that remains intact during distillations or reactions conducted above 250 °C, ethyl dicyclohexylcarbamate is selected over ethyl N‑cyclohexylcarbamate because its boiling point of 346.8 °C (vs. 267.5 °C) prevents evaporative loss of the protected intermediate, while its zero hydrogen‑bond donor count [1] avoids undesired proton exchange that could quench organometallic reagents used in subsequent coupling steps.

Long‑Duration Volatile Corrosion Inhibitor (VCI) Formulations for Enclosed Systems

For VCI applications requiring a sustained, low‑concentration vapor phase over months, the ultra‑low vapor pressure of ethyl dicyclohexylcarbamate (5.61 × 10⁻⁵ mmHg at 25 °C) provides a 145‑fold slower evaporation rate than ethyl N‑cyclohexylcarbamate, translating to a proportionally longer protection window without replenishment—a critical advantage in sealed electronics or turbine storage where accessibility is limited.

QC Identity Release Testing via Refractive Index in Multi‑Carbamate Workflows

In laboratories or pilot plants handling both ethyl dicyclohexylcarbamate and methyl dicyclohexylcarbamate as competing carbamoylating reagents, the refractive index difference (1.497 vs. 1.499) enables rapid, reagent‑free identity verification at receiving, while the 163.6 °C flash point [1] simplifies GHS labeling and removes the need for explosion‑proof cold storage required for the low‑flash mono‑cyclohexyl analog (115.6 °C).

Intermediate Stable to Alkaline Workup in Agrochemical Process Development

When a carbamate intermediate must survive an aqueous alkaline extraction or bicarbonate wash, ethyl dicyclohexylcarbamate is chosen based on the class‑established stability ranking (cyclohexyl > benzyl > phenyl) , minimizing cleavage losses relative to benzyl or phenyl carbamates that would otherwise degrade, increasing step yield and reducing purification burden.

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